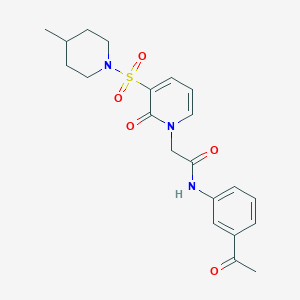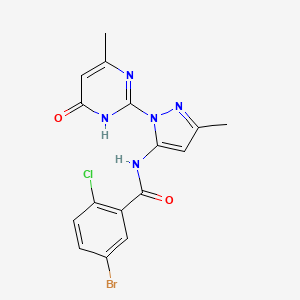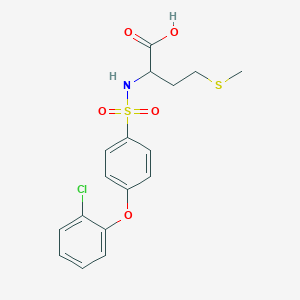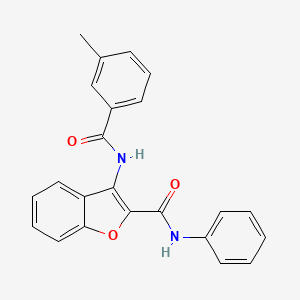
3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide” is a type of benzamide . Benzamides are a significant class of amide compounds with applications in pharmaceuticals, agrochemicals, and polymers .
Synthesis Analysis
The synthesis of similar compounds involves the use of catalytic processes . For instance, the synthesis of N,N-diethyl-3-methylbenzamide involved the development of copper-based metal-organic frameworks to promote oxidative couplings .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .Chemical Reactions Analysis
The reactions of similar compounds involve processes like aldol-type condensation and Mannich aminomethylation . The preferred pathway depends on the nature and number of the α-carbon substituents of the chelated amino acid, and the pH of the reaction medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . For instance, the properties of 3-(3-methylphenyl)formamido-3-(3-phenoxyphenyl)propanoic acid were determined to have a molecular weight of 375.42 .Aplicaciones Científicas De Investigación
1. Applications in Organic Chemistry Synthesis
- Multicomponent Carbonylative Approaches : The compound has been utilized in the formation of functionalized isoindolinone and isobenzofuranimine derivatives via palladium iodide catalyzed oxidative carbonylation. This demonstrates its role in the synthesis of complex organic molecules (Mancuso et al., 2014).
2. Agricultural Applications
- Potential Herbicides : It has been found to be a part of a novel class of synthetic herbicides. Specifically, derivatives of this compound showed significant phytotoxic effects on the shoot and root systems of Arabidopsis thaliana, suggesting its potential as a herbicidal agent (Araniti et al., 2014).
3. Environmental Science
- Photocatalytic Degradation : Research indicates that derivatives of this compound have been studied for their degradation using photocatalysis. This is important for environmental remediation and understanding the breakdown of such compounds in nature (Torimoto et al., 1996).
4. Biomedical Research
- Inhibitors of Poly(ADP-ribose) Synthesis : The compound has been investigated for its inhibitory effects on poly(ADP-ribose) synthesis. This has implications in understanding cellular processes and potentially in therapeutic applications (Milam & Cleaver, 1984).
5. Development of Mosquito Repellents
- Potential Mosquito Repellents : This compound has been included in studies for developing new carboxamide derivatives as mosquito repellents. Such research is vital for public health and controlling mosquito-borne diseases (Katritzky et al., 2010).
6. Polymer and Material Science
- Polymer Synthesis : Research has been conducted on incorporating benzamide derivatives, including similar compounds, into polymers. This highlights its role in developing new materials with potential applications in various industries (Sava et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(3-methylbenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-8-7-9-16(14-15)22(26)25-20-18-12-5-6-13-19(18)28-21(20)23(27)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFGXDWYFBOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbenzamido)-N-phenylbenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)
![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)
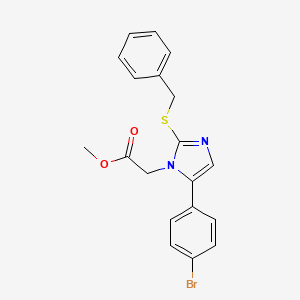
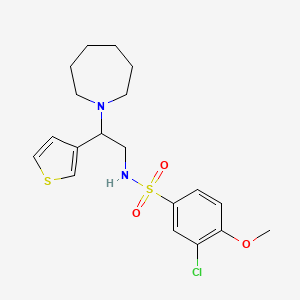
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)

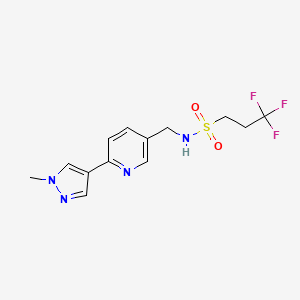
![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)
